molecular formula C10H10N4OS B2484892 N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide CAS No. 320420-23-3

N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide

Cat. No.: B2484892
CAS No.: 320420-23-3
M. Wt: 234.28
InChI Key: KWVLSOZMXJAWOI-UHFFFAOYSA-N
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Description

N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide is a compound that features a 1,2,4-triazole ring substituted with a sulfanyl group at the 5-position and a benzenecarboxamide moiety

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide typically involves the nucleophilic substitution of a cyano group in a 1,2,4-triazine precursor with a 1,2,4-triazol-3-amine derivative . The reaction is carried out under solvent-free conditions, and the product is isolated using column chromatography with chloroform-ethyl acetate as the eluent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-scale chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, and reduced back to the sulfanyl form.

    Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions include various substituted triazoles, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-sulfanyl-1H-1,2,4-triazol-3-yl)methyl]benzenecarboxamide is unique due to its specific combination of a sulfanyl-substituted triazole ring and a benzenecarboxamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c15-9(7-4-2-1-3-5-7)11-6-8-12-10(16)14-13-8/h1-5H,6H2,(H,11,15)(H2,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVLSOZMXJAWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC(=S)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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